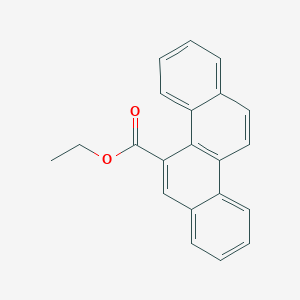

Ethyl Chrysene-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl Chrysene-5-carboxylate, also known as 5-Chrysenecarboxylic Acid Ethyl Ester, is a chemical compound with the molecular formula C₂₁H₁₆O₂ and a molecular weight of 300.35 . It is a derivative of chrysene, a type of polycyclic aromatic hydrocarbon .

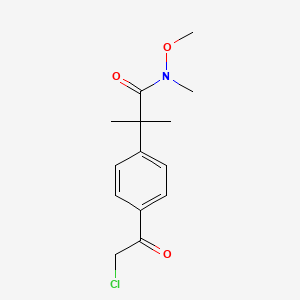

Molecular Structure Analysis

The molecular structure of Ethyl Chrysene-5-carboxylate consists of a chrysene core with a carboxylate group attached . The carboxylate group contains two unique carbon-oxygen “bond and half” linkages that coordinate with a metal ion .Applications De Recherche Scientifique

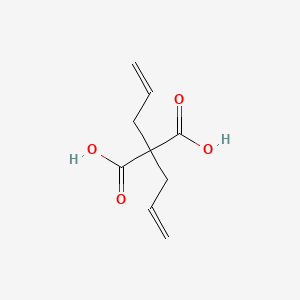

Synthesis of Functionalized Tetrahydropyridines : A study by Zhu, Lan, and Kwon (2003) describes a phosphine-catalyzed [4 + 2] annulation process using Ethyl 2-methyl-2,3-butadienoate, producing ethyl 6-substituted tetrahydropyridines with high regioselectivity. This methodology could potentially be adapted for synthesizing derivatives of Ethyl Chrysene-5-carboxylate (Zhu, Lan, & Kwon, 2003).

Ethylene Biosynthesis Analysis : Bulens et al. (2011) provide an updated methodology for analyzing ethylene biosynthesis, including measurement of key metabolites and enzyme activities. Though not directly related, the techniques described might offer insights into the biosynthesis pathways of compounds like Ethyl Chrysene-5-carboxylate (Bulens et al., 2011).

Formation of Bis[5]helicene-tetracarboxylates : Bock et al. (2015) discuss the glyoxylic functionalization of chrysene, leading to the formation of bis[5]helicene-tetracarboxylates. This study could provide a framework for similar functionalization of Ethyl Chrysene-5-carboxylate (Bock et al., 2015).

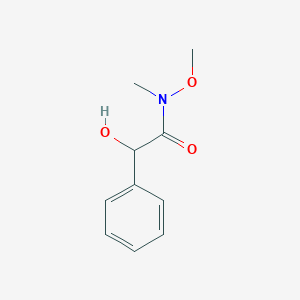

Mechanism of Amide Formation : Nakajima and Ikada (1995) explore the mechanism of amide formation by carbodiimide in aqueous media. Understanding these mechanisms can be crucial for modifying compounds like Ethyl Chrysene-5-carboxylate in biochemical applications (Nakajima & Ikada, 1995).

Acid-catalyzed Isomerization : Collins and Tomkins (1977) discuss the acid-catalyzed isomerization of a complex carboxylate, which could provide insights into the chemical behavior of Ethyl Chrysene-5-carboxylate under similar conditions (Collins & Tomkins, 1977).

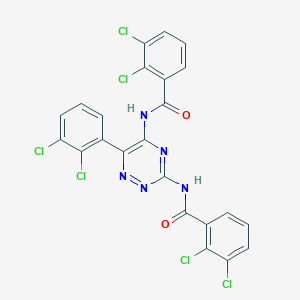

Regioselective Synthesis of Triazines : Ohsumi and Neunhoeffer (1992) describe the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, which could offer parallels in the synthesis of related carboxylate compounds (Ohsumi & Neunhoeffer, 1992).

Propriétés

IUPAC Name |

ethyl chrysene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-2-23-21(22)19-13-15-8-4-5-9-16(15)18-12-11-14-7-3-6-10-17(14)20(18)19/h3-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTQROCKXUUQFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Chrysene-5-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.